![molecular formula C6H10ClN3O2 B1379885 3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride CAS No. 1820736-21-7](/img/structure/B1379885.png)
3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Derivatives
Efficient Synthesis Techniques : A study demonstrated the efficient one-pot microwave-assisted synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione derivatives, which are structurally related to 3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride, offering a potential method for the synthesis of related compounds (Brouillette et al., 2007).
Intermediate in Biotin Synthesis : Research indicates the use of similar compounds as intermediates in the synthesis of biotin, a vital nutrient, suggesting potential applications in nutritional science (Kale et al., 2007).
Structural Elucidation and Activity Studies : Studies on structurally related 5-arylidene imidazolidine-2,4-dione derivatives have been conducted, focusing on their synthesis, structural elucidation, and evaluation of activities, such as anti-arrhythmic properties (Pękala et al., 2005).
Pharmacological Applications
Potential in Neuropharmacology : The compound LEI‐101, a derivative of imidazolidine-2,4‐dione hydrochloride, was identified as a selective cannabinoid CB2 receptor agonist with potential applications in treating nephrotoxicity, highlighting the compound's relevance in neuropharmacology (Mukhopadhyay et al., 2016).
Antinociceptive Effects : Research on hydantoin derivatives, closely related to imidazolidine-2,4-dione, indicates potential antinociceptive effects, pointing towards possible pain management applications (Queiroz et al., 2015).
Chemical and Biological Research
Glycoluril and Analogues Synthesis : Glycolurils and their analogues, including imidazolidine-2,4-dione derivatives, have applications in various fields like pharmacology, explosives, and supramolecular chemistry, showcasing a broad spectrum of research opportunities (Kravchenko et al., 2018).
Anticancer Agent Synthesis : The synthesis of novel imidazolidin-2,4-dione derivatives and their evaluation as potential anticancer agents represent significant research interests in oncology (Penthala et al., 2011).
Antimicrobial Applications : Novel azetidinone, imidazolidinone, and tetrazole derivatives incorporating quinazolin-4(3H)-ones, akin to imidazolidine-2,4-dione, have been synthesized and evaluated for their antimicrobial activity, indicating potential use in infection control (Sahib, 2018).
Mechanism of Action
Target of Action
The primary targets of 3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride are currently unknown
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is difficult to determine the exact biochemical pathways that 3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride affects . Once the targets are identified, it will be possible to understand how this compound influences various biochemical pathways and their downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride interacts with its targets and exerts its effects . .
properties
IUPAC Name |
3-(azetidin-3-yl)imidazolidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-5-3-8-6(11)9(5)4-1-7-2-4;/h4,7H,1-3H2,(H,8,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBILNQCDEONIKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=O)CNC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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